![molecular formula C10H15NO2S2 B5550992 1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B5550992.png)

1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

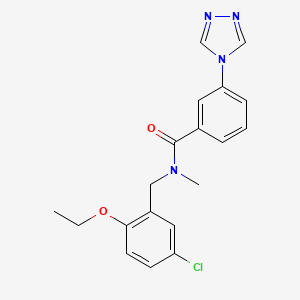

The synthesis of compounds similar to 1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine often involves multi-step chemical processes. For example, the synthesis of thieno[3,4-b]pyridine and thieno[3,4-c]pyridine was achieved through steps like photochlorination, condensation with sodium sulfide, oxidation, and catalytic dehydration (Klemm, Johnson, & White, 1970). Moreover, the synthesis of thieno[3, 2-b]pyrroles from pyrrolidines with elemental sulfur involved oxidative cyclization and intramolecular thienannulation (Yue et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is often intricate. For instance, the stereoselective behavior of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine showed the importance of stereocenters in their molecular structure (Carosati et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving similar compounds are diverse. For example, thienopyridine sulfones undergo various chemical reactions like Diels-Alder condensation (Klemm & Merrill, 1972). Furthermore, the synthesis of 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives involves reactions with chloromethyl organyl sulfones (Kalugin & Shestopalov, 2019).

Physical Properties Analysis

The physical properties of compounds in this category can be quite varied. For instance, fluorinated polyamides containing pyridine and sulfone moieties exhibit specific physical properties like solubility in organic solvents and high-temperature stability (Liu et al., 2013).

Chemical Properties Analysis

The chemical properties are closely related to their structure and synthesis process. For instance, the oxidation of thieno[2,3-b]pyridines with bleach leads to the formation of dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines (Stroganova et al., 2019), which showcases the reactivity of such compounds under specific conditions.

Applications De Recherche Scientifique

Synthesis and Properties of Novel Compounds

- Fluorinated Polyamides with Pyridine and Sulfone Moieties : A study by Xiao-Ling Liu et al. (2013) describes the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides exhibit high glass transition temperatures, thermal stability, and mechanical strength, alongside low dielectric constants and moisture absorption. They could be potential materials for electronic applications due to their excellent physical properties and high transparency (Liu et al., 2013).

Catalytic Applications

- Ionic Liquid Sulfonic Acid Functionalized Pyridinium Chloride : Research by A. Moosavi‐Zare et al. (2013) introduces an ionic liquid, namely sulfonic acid functionalized pyridinium chloride, as an efficient catalyst for the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones. This showcases the utility of such ionic liquids in facilitating solvent-free, efficient, and environmentally friendly synthesis processes (Moosavi‐Zare et al., 2013).

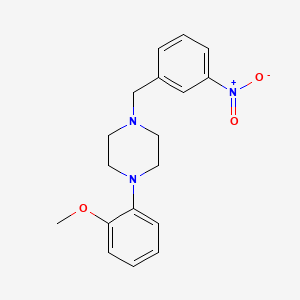

Medicinal Chemistry

- Stereochemistry of L-Type Calcium Channel Blockers : The study by E. Carosati et al. (2009) explores the stereoselective behavior of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a cardiovascular L-type calcium channel blocker. This research provides insights into the stereochemistry and its impact on the pharmacological properties of such compounds, contributing to the development of more effective and selective drugs (Carosati et al., 2009).

Organic Synthesis and Material Science

- Sulfonated Tetrahydropyridine Derivatives : A publication by Yuanyuan An and Jie Wu (2017) discusses a method for accessing sulfonated tetrahydropyridine derivatives through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates. Such derivatives have potential applications in various fields of organic synthesis and material science (An & Wu, 2017).

Safety and Hazards

Sigma-Aldrich provides “1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine” to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information is not available in the sources I found.

Orientations Futures

Propriétés

IUPAC Name |

1-(2,5-dimethylthiophen-3-yl)sulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S2/c1-8-7-10(9(2)14-8)15(12,13)11-5-3-4-6-11/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOSRTAMDOARSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)S(=O)(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]pyrrolidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5550913.png)

![8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5550920.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide](/img/structure/B5550930.png)

![1-(3-ethoxy-4-hydroxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5550943.png)

![16-acetyl-9-methyl-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5550961.png)

![1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5550974.png)

![8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550978.png)

![N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5550984.png)

![dimethyl 5-[(phenylacetyl)amino]isophthalate](/img/structure/B5550985.png)

![3-(2-methoxy-1-methylethyl)-2-[4-(1,4-oxazepan-4-yl)-4-oxobutyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B5551000.png)

![2,2-dimethylpropyl 4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5551001.png)